7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL
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Overview
Description
7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL is an organic compound with a complex structure that includes multiple functional groups such as an ether, an alkyne, and a tertiary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a combination of alkylation, etherification, and alkyne formation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ether or amine groups using reagents like sodium iodide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL involves its interaction with specific molecular targets and pathways. The compound’s tertiary amine group can interact with biological receptors, while the alkyne group can participate in click chemistry reactions. These interactions can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Diethylamino)ethoxy]ethanol: A related compound with similar functional groups but a simpler structure.
2-[2-(Dimethylamino)ethoxy]ethanol: Another similar compound with a dimethylamino group instead of a diethylamino group.
Uniqueness
7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
38873-28-8 |
---|---|
Molecular Formula |
C20H39NO2 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
7-[2-(diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-yn-4-ol |
InChI |
InChI=1S/C20H39NO2/c1-9-21(10-2)13-14-23-20(8,16-18(5)6)12-11-19(7,22)15-17(3)4/h17-18,22H,9-10,13-16H2,1-8H3 |
InChI Key |
YRNDVJHATHPVNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(C)(CC(C)C)C#CC(C)(CC(C)C)O |
Origin of Product |
United States |
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